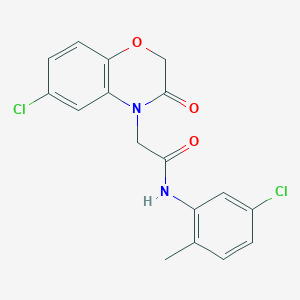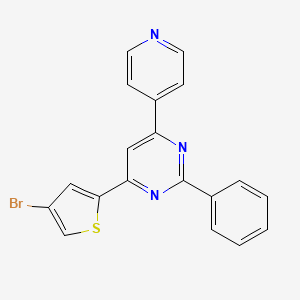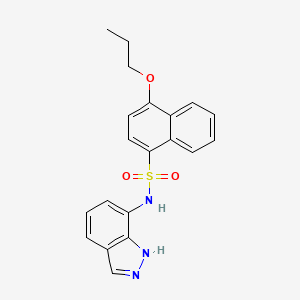![molecular formula C20H26O4S B11068140 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide](/img/structure/B11068140.png)
2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide is a complex organic compound with a unique structure that includes multiple fused rings and sulfur dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the core naphtho[2,1-f]thiochromene structure, followed by the introduction of the trimethyl groups and the formation of the dioxide functionalities. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur dioxide groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide analogs.
Scientific Research Applications
2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of sulfur-containing organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfur dioxide groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Sclareoloxide: A similar compound with a related structure and chemical properties.
Phenanthrene derivatives: Compounds with similar fused ring systems and potential biological activity.
Podocarp-8(14)-ene derivatives: Compounds with similar structural motifs and reactivity.
Uniqueness
2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide is unique due to its specific combination of fused rings, trimethyl groups, and sulfur dioxide functionalities
Properties
Molecular Formula |
C20H26O4S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2,4a,10a-trimethyl-1,1-dioxo-5,6,6a,7,9,10,12,12a-octahydro-4bH-naphtho[2,1-f]thiochromene-4,8-dione |
InChI |
InChI=1S/C20H26O4S/c1-12-10-17(22)20(3)16-5-4-13-11-14(21)8-9-19(13,2)15(16)6-7-18(20)25(12,23)24/h6,10,13,16,18H,4-5,7-9,11H2,1-3H3 |
InChI Key |
HIZIVFAFGQVLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C3CCC4CC(=O)CCC4(C3=CCC2S1(=O)=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[2,2,6,7-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11068061.png)

![(5Z)-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3-(1,3-thiazol-2-yl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11068070.png)
![3-(4-methoxyphenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11068072.png)


![Dimethyl 5,5'-{[2-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11068094.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}propanamide](/img/structure/B11068106.png)
![4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide](/img/structure/B11068112.png)
![3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B11068116.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-chloroanilino)ethylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B11068121.png)
![N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide](/img/structure/B11068129.png)
![(1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine](/img/structure/B11068131.png)
